N-(2-fluorophenyl)ethanethioamide
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Overview
Description
N-(2-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H8FNS and a molecular weight of 169.219 g/mol It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)ethanethioamide typically involves the reaction of 2-fluoroaniline with ethanethioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the thioamide group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require the presence of a base and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorophenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The thioamide group may also play a role in its biological activity by interacting with thiol-containing proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-fluorophenyl)ethanethioamide
- N-(4-fluorophenyl)ethanethioamide
Uniqueness
N-(2-fluorophenyl)ethanethioamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
CAS No. |
39184-82-2 |
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Molecular Formula |
C8H8FNS |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-(2-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H8FNS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) |
InChI Key |
DYGJPHMNBCNZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC=CC=C1F |
Origin of Product |
United States |
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